2-(4-chlorophenoxy)-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide
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Overview
Description
2-(4-CHLOROPHENOXY)-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ACETAMIDE is a complex organic compound that belongs to the class of triazolothiadiazine derivatives. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties . The unique structure of this compound, which includes a triazole ring fused with a thiadiazine ring, makes it a valuable entity in drug design and development.
Preparation Methods
The synthesis of 2-(4-CHLOROPHENOXY)-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ACETAMIDE involves multiple steps. One common synthetic route includes the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the annulation of the triazole ring on the thiadiazole . Industrial production methods often employ a one-pot catalyst-free procedure at room temperature, which involves the reaction of dibenzoylacetylene and triazole derivatives . This method is efficient and yields highly functionalized products.
Chemical Reactions Analysis
2-(4-CHLOROPHENOXY)-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ACETAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include ortho esters for cyclization and dibenzoylacetylene for functionalization . The major products formed from these reactions are typically triazolothiadiazine derivatives with diverse pharmacological activities.
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a synthetic intermediate for the development of new biologically active entities . In biology and medicine, it exhibits a wide range of pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties . These properties make it a promising candidate for drug design and development. In the industrial sector, it is used in the synthesis of various functionalized heterocyclic compounds .
Mechanism of Action
The mechanism of action of 2-(4-CHLOROPHENOXY)-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound’s triazole and thiadiazine rings allow it to form hydrogen bonds with different target receptors, leading to specific interactions that result in its pharmacological effects . These interactions can inhibit various enzymes, such as carbonic anhydrase, cholinesterase, and alkaline phosphatase, contributing to its diverse biological activities .
Comparison with Similar Compounds
Similar compounds to 2-(4-CHLOROPHENOXY)-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ACETAMIDE include other triazolothiadiazine derivatives, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines, and 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines . These compounds share similar structural features and pharmacological activities but differ in their specific substituents and functional groups. The unique combination of a 4-chlorophenoxy group and a 3-fluorophenyl group in the compound of interest distinguishes it from other similar compounds, potentially enhancing its pharmacological profile.
Properties
Molecular Formula |
C20H16ClFN4O2S |
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Molecular Weight |
430.9 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-[2-(3-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]acetamide |
InChI |
InChI=1S/C20H16ClFN4O2S/c21-14-4-6-17(7-5-14)28-11-18(27)23-9-8-16-12-29-20-24-19(25-26(16)20)13-2-1-3-15(22)10-13/h1-7,10,12H,8-9,11H2,(H,23,27) |
InChI Key |
LTPZJQKGTCKBDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NN3C(=CSC3=N2)CCNC(=O)COC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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